molecular formula C9H5F5O3 B2674888 4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid CAS No. 2248383-18-6

4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid

Cat. No.: B2674888
CAS No.: 2248383-18-6
M. Wt: 256.128
InChI Key: WAJFSEAGWVUHBK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups on the benzene ring imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method includes the use of electrophilic aromatic substitution reactions, where a benzoic acid derivative is treated with difluoromethylating and trifluoromethoxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, leading to its observed effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Difluoromethoxy)benzoic acid
  • 4-(Trifluoromethoxy)benzoic acid

Comparison: Compared to similar compounds, 4-(Difluoromethyl)-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups. This dual substitution enhances its chemical stability and reactivity, making it more versatile in various applications. The combination of these groups also imparts distinct physicochemical properties that can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-7(11)5-2-1-4(8(15)16)3-6(5)17-9(12,13)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJFSEAGWVUHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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